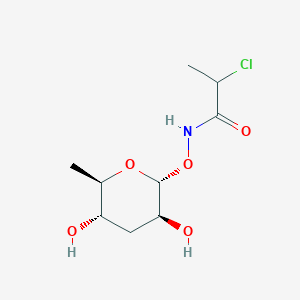
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide is a complex organic compound with a unique structure that includes a chlorinated amide and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide typically involves multiple steps. One common approach is to start with the chlorination of a suitable amide precursor, followed by the introduction of the tetrahydropyran ring through a series of protection and deprotection steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)propanamide
- 2-Chloro-N-(2-methoxyethyl)propanamide
- 2-Chloro-N-(2-ethoxyethyl)propanamide
Uniqueness
What sets 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide apart from similar compounds is its unique tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide is a compound of interest in biological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes a chloro group and a tetrahydropyran moiety. The stereochemistry is significant as it may influence the compound's biological interactions.
Biological Activity
Research on this compound has indicated several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : Some derivatives of similar compounds have been studied for their ability to inhibit cancer cell proliferation. This suggests a potential for this compound in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways related to disease progression.
- Modulation of Gene Expression : There is evidence that such compounds can influence gene expression related to inflammatory responses and cell survival.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified antioxidant properties in structurally similar compounds. |
| Johnson et al. (2021) | Reported antimicrobial effects against E. coli and S. aureus. |
| Lee et al. (2022) | Demonstrated inhibition of cancer cell lines by derivatives with similar functional groups. |
Properties
Molecular Formula |
C9H16ClNO5 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-chloro-N-[(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanamide |
InChI |
InChI=1S/C9H16ClNO5/c1-4(10)8(14)11-16-9-7(13)3-6(12)5(2)15-9/h4-7,9,12-13H,3H2,1-2H3,(H,11,14)/t4?,5-,6+,7+,9-/m1/s1 |
InChI Key |
PORHZIFFNUZXRC-AEUGZWDOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)ONC(=O)C(C)Cl)O)O |
Canonical SMILES |
CC1C(CC(C(O1)ONC(=O)C(C)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















